molecular formula C14H15NO B1606382 4-(3-Phenylpropyl)pyridine 1-oxide CAS No. 84824-92-0

4-(3-Phenylpropyl)pyridine 1-oxide

Cat. No.: B1606382
CAS No.: 84824-92-0
M. Wt: 213.27 g/mol
InChI Key: OOFBEJNEUVLZOW-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)pyridine 1-oxide is an organic compound with the molecular formula C14H15NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its role as a ligand in various catalytic processes, particularly in the field of asymmetric epoxidation.

Mechanism of Action

Target of Action

The primary target of 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO, 4-PPPyNO) is the manganese-salen complex . This complex is a catalyst used in various chemical reactions, including the asymmetric epoxidation of indene .

Mode of Action

This compound acts as a donor ligand in the manganese-salen complex . It interacts with the complex to increase the rate of epoxidation without affecting enantioselectivity . This interaction also stabilizes the catalyst, allowing for a reduction in catalyst loading .

Biochemical Pathways

The compound is involved in the asymmetric epoxidation of indene , a reaction catalyzed by the manganese-salen complex . This reaction is part of larger biochemical pathways involving the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 58-65 °C . Its solubility in water is limited , which could impact its bioavailability.

Result of Action

The action of this compound results in the asymmetric epoxidation of indene . This reaction yields indene oxide in high yield and enantioselectivity , which is a valuable intermediate in organic synthesis.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, its solubility in water is limited , suggesting that it may be more effective in non-aqueous environments. Additionally, its stability may be affected by strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide typically involves the oxidation of 4-(3-Phenylpropyl)pyridine. One common method is the use of peroxyacids as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other parts of the molecule .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of oxidizing agents and solvents is crucial to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to 4-(3-Phenylpropyl)pyridine using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will regenerate the parent pyridine compound .

Scientific Research Applications

4-(3-Phenylpropyl)pyridine 1-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyridine-N-oxide: A simpler analog with similar oxidation properties.

    4-(3-Phenylpropyl)pyridine: The parent compound without the N-oxide functionality.

    Other substituted pyridine N-oxides: Compounds with different substituents on the pyridine ring.

Uniqueness

4-(3-Phenylpropyl)pyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic processes, distinguishing it from other pyridine N-oxides .

Properties

IUPAC Name

1-oxido-4-(3-phenylpropyl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBEJNEUVLZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233883
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84824-92-0, 34122-28-6
Record name Pyridine, 4-(3-phenylpropyl)-, 1-oxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-phenylpropyl)pyridine 1-oxide
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Record name 4-(3-Phenylpropyl)pyridine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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